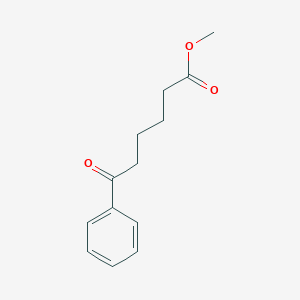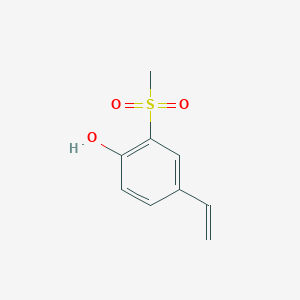
Sodium 2,5-dichloropyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dichloropyridine-3-sulfinate: is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of sulfur-containing compounds. This compound is characterized by the presence of two chlorine atoms and a sulfinate group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-sulfinate typically involves the reaction of 2,5-dichloropyridine with sodium sulfite under specific conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,5-dichloropyridine} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
化学反応の分析
Types of Reactions: Sodium 2,5-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sodium 2,5-dichloropyridine-3-sulfonate.
Reduction: 2,5-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 2,5-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of sodium 2,5-dichloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
類似化合物との比較
- Sodium pyridine-3-sulfinate
- Sodium 2-chloropyridine-3-sulfinate
- Sodium 3,5-dichloropyridine-2-sulfinate
Comparison: Sodium 2,5-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The position of the chlorine atoms can influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and industrial processes.
特性
分子式 |
C5H2Cl2NNaO2S |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
sodium;2,5-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
InChIキー |
HIADYDDOJWCMON-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)

![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)



![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)





